Cas no 1361880-07-0 (3-Cyano-5-(trifluoromethoxy)pyridine-2-methanol)

3-Cyano-5-(trifluoromethoxy)pyridine-2-methanol Chemical and Physical Properties
Names and Identifiers
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- 3-Cyano-5-(trifluoromethoxy)pyridine-2-methanol
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- Inchi: 1S/C8H5F3N2O2/c9-8(10,11)15-6-1-5(2-12)7(4-14)13-3-6/h1,3,14H,4H2
- InChI Key: BOWKYOYPTXOHEM-UHFFFAOYSA-N
- SMILES: FC(OC1=CN=C(CO)C(C#N)=C1)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 260
- XLogP3: 0.9
- Topological Polar Surface Area: 66.1
3-Cyano-5-(trifluoromethoxy)pyridine-2-methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A026002929-500mg |
3-Cyano-5-(trifluoromethoxy)pyridine-2-methanol |
1361880-07-0 | 97% | 500mg |
$1,058.40 | 2022-04-02 | |
Alichem | A026002929-1g |
3-Cyano-5-(trifluoromethoxy)pyridine-2-methanol |
1361880-07-0 | 97% | 1g |
$1,680.00 | 2022-04-02 | |
Alichem | A026002929-250mg |
3-Cyano-5-(trifluoromethoxy)pyridine-2-methanol |
1361880-07-0 | 97% | 250mg |
$720.80 | 2022-04-02 |
3-Cyano-5-(trifluoromethoxy)pyridine-2-methanol Related Literature
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Roger Y. Bello Faraday Discuss., 2021,228, 378-393
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Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
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Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
Additional information on 3-Cyano-5-(trifluoromethoxy)pyridine-2-methanol
Comprehensive Overview of 3-Cyano-5-(trifluoromethoxy)pyridine-2-methanol (CAS No. 1361880-07-0)
3-Cyano-5-(trifluoromethoxy)pyridine-2-methanol (CAS No. 1361880-07-0) is a high-value heterocyclic compound widely utilized in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a pyridine core with cyano and trifluoromethoxy functional groups, makes it a versatile intermediate for synthesizing bioactive molecules. The compound’s methanol moiety further enhances its reactivity, enabling diverse derivatization pathways. Researchers increasingly focus on this compound due to its potential applications in drug discovery and material science, aligning with trends in green chemistry and sustainable synthesis.
The growing demand for fluorinated compounds like 3-Cyano-5-(trifluoromethoxy)pyridine-2-methanol stems from their enhanced metabolic stability and bioavailability, critical for CNS-targeting therapeutics and crop protection agents. Recent studies highlight its role in optimizing kinase inhibitors and GABA receptor modulators, addressing prevalent search queries such as "fluorinated pyridines in drug design" and "trifluoromethoxy group applications." Its CAS No. 1361880-07-0 is frequently indexed in patent databases, reflecting industrial relevance.
From a synthetic perspective, 3-Cyano-5-(trifluoromethoxy)pyridine-2-methanol exemplifies advancements in catalytic C-H functionalization, a hot topic in organic chemistry forums. Its preparation often involves palladium-catalyzed cross-coupling or electrophilic aromatic substitution, methods scrutinized for atom economy. Environmental concerns drive interest in solvent-free protocols for such compounds, resonating with searches like "eco-friendly synthesis of nitriles."
Analytical characterization of this compound typically employs NMR, HPLC-MS, and X-ray crystallography, techniques central to quality control discussions. Stability studies under varying pH and temperature conditions are vital for its formulation, a subtopic often queried as "pyridine derivative degradation pathways." Regulatory compliance, especially REACH and ICH guidelines, further underscores its commercial viability.
In material science, 3-Cyano-5-(trifluoromethoxy)pyridine-2-methanol contributes to liquid crystal and OLED precursor development, aligning with trends in flexible electronics. Its electron-withdrawing groups improve charge transport properties, a feature explored in "high-performance organic semiconductors" research. Patent filings reveal its utility in photovoltaic materials, addressing renewable energy demands.
Market analysts note rising procurement of CAS 1361880-07-0 by contract research organizations (CROs), reflecting its role in high-throughput screening. FAQs like "sourcing trifluoromethoxy pyridines" or "scaling up cyanopyridine derivatives" highlight supply chain dynamics. Storage recommendations (-20°C under inert atmosphere) and handling precautions are frequently searched, emphasizing operational safety.
Future prospects for 3-Cyano-5-(trifluoromethoxy)pyridine-2-methanol include bioconjugation for antibody-drug conjugates (ADCs) and PROTACs, areas dominating cancer research literature. Its meta-substituted pyridine scaffold offers steric advantages for targeted protein degradation, a trending search term. Collaborative studies between academia and industry aim to expand its structure-activity relationship (SAR) databases.
In summary, 3-Cyano-5-(trifluoromethoxy)pyridine-2-methanol (CAS No. 1361880-07-0) bridges multiple scientific disciplines, from medicinal chemistry to advanced materials. Its synthetic accessibility, functional diversity, and alignment with sustainability goals ensure enduring relevance. For researchers, staying updated on its applications and derivatization techniques is essential, as reflected in evolving search engine analytics.
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